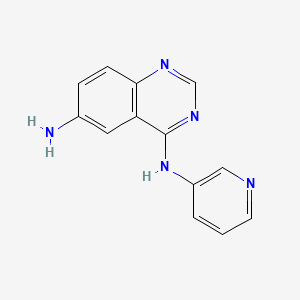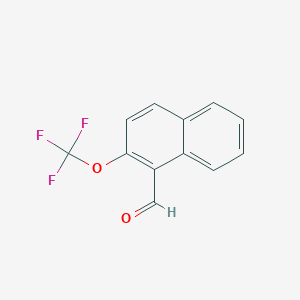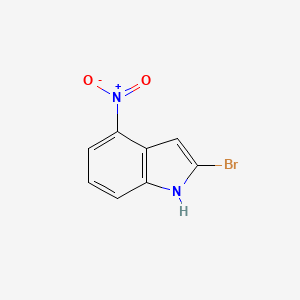![molecular formula C10H12ClN3O2 B11871114 Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate CAS No. 56462-76-1](/img/structure/B11871114.png)
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethyl ester group, an amino group, and a hydrazinylidene moiety attached to a chlorophenyl ring. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperatures to ensure the desired product is obtained. The reaction can be summarized as follows:
Starting Materials: Ethyl acetoacetate and 4-chlorophenylhydrazine.
Catalyst: Acetic acid.
Reaction Conditions: Controlled temperature, typically around 60-80°C.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]acetate: Shares a similar structure but with a chloro group instead of an amino group.
Ethyl 2-amino-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Contains a methoxy group on the phenyl ring.
Uniqueness
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
特性
CAS番号 |
56462-76-1 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC名 |
ethyl 2-amino-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3,(H2,12,14) |
InChIキー |
SDHHJNXBVCVUHS-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)




![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)


